molecular formula C5H6BrNS B1381513 5-(2-Bromoethyl)-1,3-thiazole CAS No. 1564889-62-8

5-(2-Bromoethyl)-1,3-thiazole

Cat. No. B1381513
M. Wt: 192.08 g/mol
InChI Key: RPRWIWZJKAEHON-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also involve studying the compound’s stability under various conditions.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon, enables the introduction of a bromodifluoromethyl group at the C4 of the thiazole, showcasing a method for modifying the thiazole structure for various applications, including radiopharmaceutics (Colella et al., 2018).
  • The versatile nature of 1,3-thiazole as a scaffold in heterocyclic chemistry is highlighted, offering a wide range of derivatives for lead optimization in drug discovery (Ayati et al., 2015).

Biological Applications and Potential

  • Thiazole derivatives, including those similar to 5-(2-Bromoethyl)-1,3-thiazole, are of interest for their high biological activity, as demonstrated in a study where thiazole-based compounds exhibited significant antibacterial effects (Sapijanskaitė-Banevič et al., 2020).
  • In another study, highly functionalized 5-bromo-2-amino-1,3-thiazoles were synthesized, displaying potential as pharmacologically interesting compounds and potential inhibitors of monoacylglycerol lipase (MAGL) (Prévost et al., 2018).

Novel Synthetic Methods

  • Rapid and efficient synthesis methods for thiazole derivatives, such as the ultrasonic and thermally mediated nucleophilic displacement in ethyl 2-bromo-1,3-thiazole-5-carboxylate, highlight the advancements in creating various thiazole-based compounds (Baker & Williams, 2003).
  • Another innovative approach involved the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide, leading to the formation of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles (Litvinchuk et al., 2018).

Therapeutic Research

  • A study on the biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives showed their potential as direct 5‐lipoxygenase inhibitors, demonstrating the therapeutic potential of thiazole derivatives in anti-inflammatory treatments (Suh et al., 2012).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would involve identifying areas where further research is needed. This could include potential applications of the compound, or ways to improve its synthesis or properties.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

5-(2-bromoethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRWIWZJKAEHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)-1,3-thiazole

CAS RN

1564889-62-8
Record name 5-(2-bromoethyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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